3-Acetyl-2-hydroxyisonicotinic acid
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Overview
Description
3-Acetyl-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring an acetyl group and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-hydroxyisonicotinic acid typically involves the acetylation of 2-hydroxyisonicotinic acid. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products:
Oxidation: Formation of 3-acetyl-2-oxoisonicotinic acid.
Reduction: Formation of 3-(1-hydroxyethyl)-2-hydroxyisonicotinic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Acetyl-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydroxyl and acetyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Comparison: 3-Acetyl-2-hydroxyisonicotinic acid is unique due to the presence of both an acetyl and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in its similar compounds.
Properties
CAS No. |
1393561-12-0 |
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Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-acetyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-5(8(12)13)2-3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI Key |
IKLYOHBUPVQLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CNC1=O)C(=O)O |
Origin of Product |
United States |
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